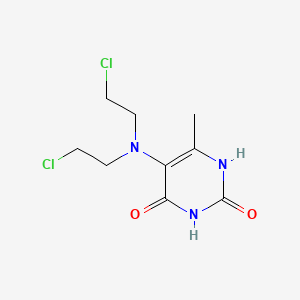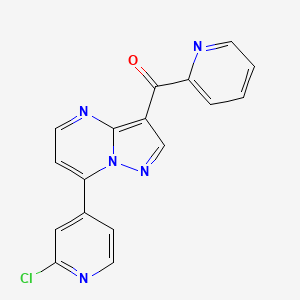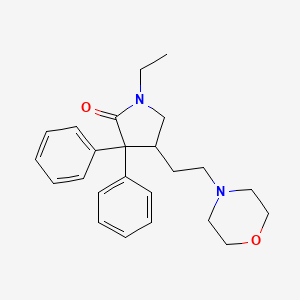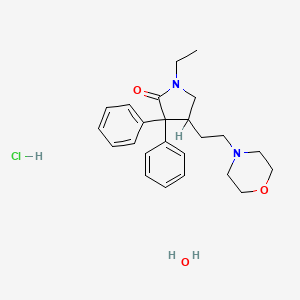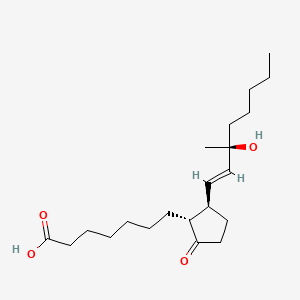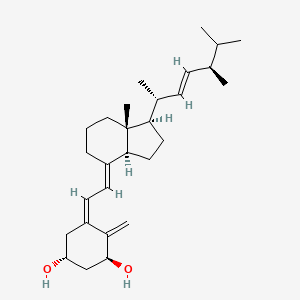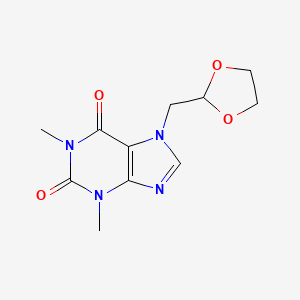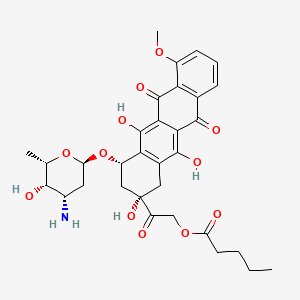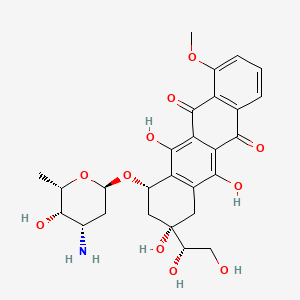
DS2
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Delta selective compound 2 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the selectivity and modulation of gamma-aminobutyric acid type A receptors, particularly those containing the delta subunit
Biology: In biological research, delta selective compound 2 is employed to investigate the role of gamma-aminobutyric acid type A receptors in various physiological and pathological processes, including neuronal inhibition and neuroprotection
Zukünftige Richtungen
The future directions for “4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications . Additionally, the development of more efficient synthesis methods could also be a focus .
Wirkmechanismus
Delta selective compound 2 exerts its effects by binding to a specific site on gamma-aminobutyric acid type A receptors that contain the delta subunit. This binding enhances the receptor’s response to gamma-aminobutyric acid, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in enhanced inhibitory neurotransmission and reduced neuronal excitability .
The molecular targets of delta selective compound 2 include the alpha4beta3delta and alpha6beta3delta subtypes of gamma-aminobutyric acid type A receptors. The compound’s selectivity for these subtypes is due to its unique binding interactions within the receptor’s transmembrane domain .
Vorbereitungsmethoden
The synthesis of delta selective compound 2 involves several steps. The starting material, 4-chlorobenzoyl chloride, undergoes a reaction with 2-thienylamine to form 4-chloro-N-(2-thienyl)benzamide. This intermediate is then subjected to cyclization with 2-aminopyridine under acidic conditions to yield the final product, 4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide .
Analyse Chemischer Reaktionen
Delta selective compound 2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom, forming substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and oxidized derivatives of delta selective compound 2 .
Vergleich Mit ähnlichen Verbindungen
Delta selective compound 2 is unique in its high selectivity for delta subunit-containing gamma-aminobutyric acid type A receptors. Similar compounds include:
Etomidate: A general anesthetic that also modulates gamma-aminobutyric acid type A receptors but lacks the selectivity for delta subunits.
Diazepam: A benzodiazepine that modulates gamma-aminobutyric acid type A receptors but primarily targets receptors containing the gamma2 subunit.
Alprazolam: Another benzodiazepine with a broader spectrum of gamma-aminobutyric acid type A receptor subtypes
Delta selective compound 2’s unique selectivity profile makes it a valuable tool for studying the specific roles of delta subunit-containing gamma-aminobutyric acid type A receptors in various physiological and pathological processes .
Eigenschaften
IUPAC Name |
4-chloro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-13-8-6-12(7-9-13)18(23)21-17-16(14-4-3-11-24-14)20-15-5-1-2-10-22(15)17/h1-11H,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKMWHRDICVYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359666 | |
| Record name | DS2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374084-31-8 | |
| Record name | DS2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of DS2?
A1: this compound selectively targets δ-subunit-containing GABAA receptors. [] These receptors play a crucial role in mediating tonic inhibition in the central nervous system. []
Q2: How does this compound interact with GABAA receptors?
A2: this compound acts as a positive allosteric modulator of GABAA receptors. [] Instead of binding directly to the δ-subunit, research indicates that this compound interacts with a conserved binding pocket in the transmembrane domain at the α4(+)β1(-) interface. [, ]
Q3: What are the downstream effects of this compound binding to GABAA receptors?
A3: By enhancing the effects of GABA at these receptors, this compound can modulate neuronal excitability and potentially impact various physiological processes, including inflammation. [, ] One study found that this compound reduced infarct size and improved motor function in mice following a stroke, potentially by decreasing the levels of pro-inflammatory cytokines like TNF-α, IL-17, and IL-6. []
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided research papers primarily focus on the biological activity and mechanism of action of this compound. They do not provide detailed spectroscopic data.
Q6: How does this compound perform under various conditions?
A6: Specific information regarding the performance of this compound under various environmental conditions, such as temperature, humidity, and light, is not available within the provided research papers.
Q7: Does this compound exhibit any catalytic properties?
A7: this compound is primarily investigated for its pharmacological properties as a positive allosteric modulator of GABAA receptors. [, ] The provided research does not indicate any catalytic properties for this compound.
Q8: Have there been any computational studies on this compound?
A8: Yes, computational modeling, including docking studies, was employed to investigate the potential binding sites of this compound and its analogs at the α4β1δ GABAA receptors. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



